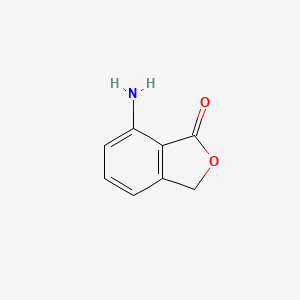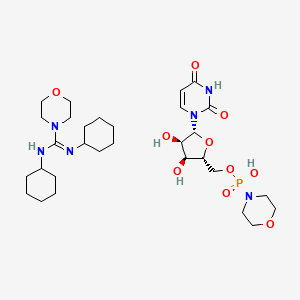
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
概要
説明
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt (also known as UMP-morpholidate) is a synthetic organic compound. Its empirical formula is C₁₃H₁₉N₃O₉P · C₁₇H₃₂N₃O with a molecular weight of 686.73 g/mol . This compound has been employed in the synthesis of other organic molecules, including uridine 5’- (5-thio-α-D-glucopyranosyl pyrophosphate) , which acts as a potent activator of rat liver glycogen synthetase .
Synthesis Analysis
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt has been utilized as a reactant in the synthesis of UDP-TEMPO (uridine 5’-diphospho-4-O-2,2,6,6-tetramethylpiperidine 1-oxyl) . Additionally, it plays a crucial role in the formation of uridine 5’- (2,3,4-tri-O-acetyl-6-S-acetyl-6-thio-α-D-galactopyranosyldiphosphate) .
Molecular Structure Analysis
The molecular structure of UMP-morpholidate consists of a uridine moiety linked to a 4-morpholine-N,N’-dicyclohexylcarboxamidine salt group. The morpholine ring and the carboxamidine salt contribute to its overall structure and reactivity .
Chemical Reactions Analysis
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt participates in various chemical reactions, especially those involving phosphorylation and glycosylation processes. These reactions are essential for the synthesis of biologically relevant compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Biochemical Applications
Morpholino derivatives of nucleosides, including compounds like Uridine 5'-Monophosphomorpholidate, are significant in medicine and biology. They are used as monomers in DNA or siRNA analog synthesis. Notably, these derivatives have shown promise in therapies against cancer, viral, bacterial, and parasitic infections, and in bioanalytical applications. A specific example is the use of morpholino phosphorodiamidate oligonucleotides in the FDA-approved treatment of Duchenne muscular dystrophy. Additionally, morpholino nucleoside triphosphates have been substrates for enzymes like DNA polymerase β and HIV-1 reverse transcriptase, demonstrating their utility in molecular biology research (Vohtancev et al., 2018).
Chemical Properties and Reactions
The research on morpholino derivatives, such as those derived from uridine, often focuses on their chemical properties and reactions. For instance, the synthesis of 5-substituted uridines and their phosphates, which can include morpholino derivatives, provides insights into the chemical versatility of these compounds. These syntheses are crucial for creating coenzyme analogs and have implications in studying biochemical pathways and potential therapeutic applications (Ueda, 1960).
Novel Oligonucleotide Analogues
Morpholinoamidines, combining morpholino-nucleosides with internucleoside guanidines, represent another area of research. These compounds have been synthesized and investigated for their affinity properties in forming DNA double and triple helices. The studies on these analogues contribute to the understanding of nucleic acid interactions and stability, which is vital for therapeutic and research applications in genetics and molecular biology (Pérez-Rentero et al., 2009).
Radiolabeling Techniques
In radiolabeling, compounds like morpholino derivatives play a role. For example, the interaction of morpholine with Chloramine-T in radiolabeling techniques highlights the potential of these compounds in biomedical imaging and diagnostic studies. Understanding these interactions helps in developing more efficient and less destructive methods for radiolabeling biomolecules (Hussain et al., 1995).
Biomedical Implications
Finally, the biomedical implications of morpholino derivatives, such as their potential in enhancing neurite outgrowth in nerve growth factor-differentiated cells, are significant. Such findings suggest their role in neurological development and repair, which could have therapeutic implications in neurodegenerative diseases and injuries (Pooler et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t;8-,10-,11-,12-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYLFCHPJYFJL-HVVPPSBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N6O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469998 | |
| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt | |
CAS RN |
24558-91-6 | |
| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



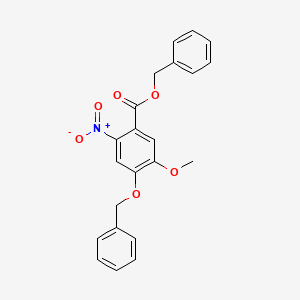

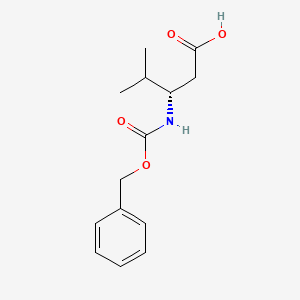
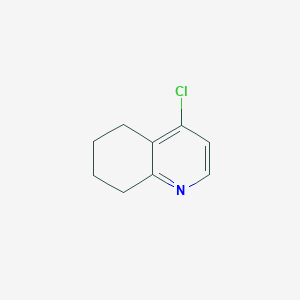
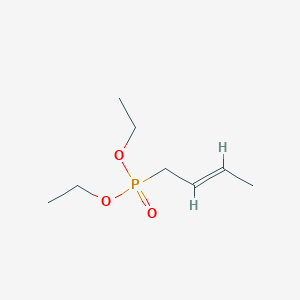
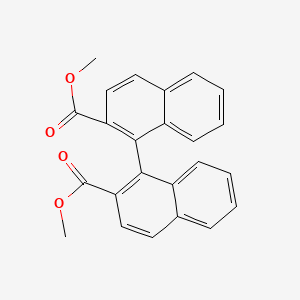
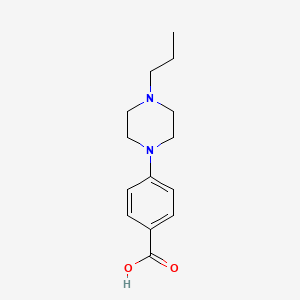
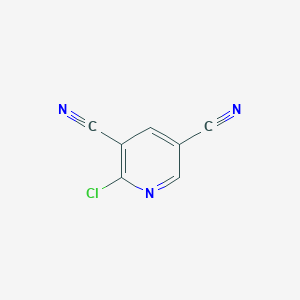
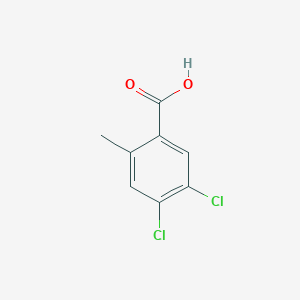
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

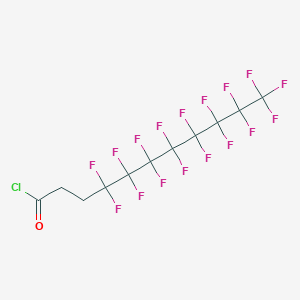
![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)
